8-Demethyl-8-hydroxy-5-deaza-5-carba-fad

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

CTOP peut être synthétisé par synthèse peptidique en phase solide (SPPS). Cette méthode implique l'addition pas à pas d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. La synthèse de CTOP comprend la formation de ponts disulfure entre les résidus de cystéine et de pénicillamine. Les conditions réactionnelles impliquent généralement l'utilisation de groupes protecteurs pour prévenir les réactions secondaires indésirables et l'utilisation d'iode dans différents solvants pour faciliter la formation sélective de liaisons disulfure .

Analyse Des Réactions Chimiques

CTOP subit diverses réactions chimiques, notamment:

Oxydation: La formation de ponts disulfure entre les résidus de cystéine et de pénicillamine est un exemple de réaction d'oxydation.

Substitution: La synthèse peptidique implique des réactions de substitution où des acides aminés sont ajoutés à la chaîne peptidique croissante.

Réactifs et conditions courants: La synthèse de CTOP implique l'utilisation de groupes protecteurs tels que le trityl et l'acétamidométhyle, et l'iode dans différents solvants pour la formation sélective de liaisons disulfure.

Produits principaux: Le produit principal de ces réactions est le peptide cyclique CTOP, qui contient deux liaisons disulfure.

Applications de recherche scientifique

CTOP est largement utilisé dans la recherche scientifique en raison de sa forte sélectivité pour les récepteurs aux μ-opioïdes. Parmi ses applications, on peut citer:

Chimie: CTOP est utilisé pour étudier la synthèse et les propriétés des peptides cycliques.

Biologie: Il est utilisé pour étudier le rôle des récepteurs aux μ-opioïdes dans divers processus biologiques, notamment la modulation de la douleur et la libération de neurotransmetteurs.

Médecine: CTOP est utilisé pour étudier les effets des antagonistes des récepteurs aux opioïdes sur la douleur et la dépendance.

Mécanisme d'action

CTOP exerce ses effets en se liant sélectivement aux récepteurs aux μ-opioïdes, bloquant ainsi l'action des opioïdes endogènes et des médicaments opioïdes tels que la morphine. Cette liaison empêche l'activation du récepteur et la cascade de signalisation intracellulaire subséquente qui conduit à l'analgésie et à d'autres effets. Les cibles moléculaires de CTOP comprennent les récepteurs aux μ-opioïdes, qui sont des récepteurs couplés aux protéines G qui déclenchent une cascade d'événements intracellulaires lors de leur activation .

Applications De Recherche Scientifique

CTOP is extensively used in scientific research due to its high selectivity for μ-opioid receptors. Some of its applications include:

Chemistry: CTOP is used to study the synthesis and properties of cyclic peptides.

Biology: It is used to investigate the role of μ-opioid receptors in various biological processes, including pain modulation and neurotransmitter release.

Medicine: CTOP is used to study the effects of opioid receptor antagonists on pain and addiction.

Industry: CTOP is used in the development of new opioid receptor antagonists and other therapeutic agents.

Mécanisme D'action

CTOP exerts its effects by selectively binding to μ-opioid receptors, thereby blocking the action of endogenous opioids and opioid drugs such as morphine. This binding prevents the activation of the receptor and the subsequent intracellular signaling cascade that leads to analgesia and other effects. The molecular targets of CTOP include the μ-opioid receptors, which are G protein-coupled receptors that trigger a cascade of intracellular events upon activation .

Comparaison Avec Des Composés Similaires

CTOP est unique par sa forte sélectivité pour les récepteurs aux μ-opioïdes par rapport aux autres antagonistes des récepteurs aux opioïdes. Parmi les composés similaires, on peut citer:

Naloxone: Un antagoniste non sélectif des récepteurs aux opioïdes utilisé pour inverser le surdosage aux opioïdes.

Naltrexone: Un autre antagoniste non sélectif des récepteurs aux opioïdes utilisé dans le traitement de la dépendance aux opioïdes et à l'alcool.

L'unicité de CTOP réside dans sa forte sélectivité pour les récepteurs aux μ-opioïdes, ce qui en fait un outil précieux pour étudier les effets spécifiques de l'antagonisme des récepteurs aux μ-opioïdes .

Propriétés

Numéro CAS |

104324-33-6 |

|---|---|

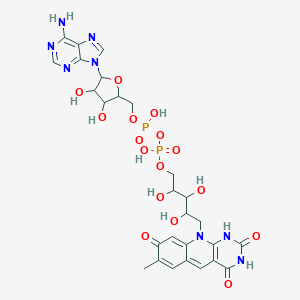

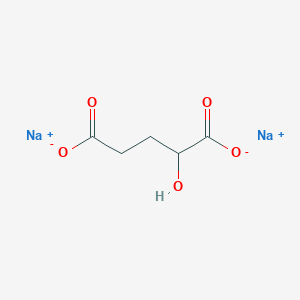

Formule moléculaire |

C27H32N8O16P2 |

Poids moléculaire |

786.5 g/mol |

Nom IUPAC |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [2,3,4-trihydroxy-5-(7-methyl-2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentyl] hydrogen phosphate |

InChI |

InChI=1S/C27H32N8O16P2/c1-10-2-11-3-12-23(32-27(43)33-25(12)42)34(13(11)4-14(10)36)5-15(37)19(39)16(38)6-48-52(44,45)51-53(46,47)49-7-17-20(40)21(41)26(50-17)35-9-31-18-22(28)29-8-30-24(18)35/h2-4,8-9,15-17,19-21,26,37-41H,5-7H2,1H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,32,33,42,43) |

Clé InChI |

STDZKPOWOJIPDH-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

SMILES canonique |

CC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

Synonymes |

8-demethyl-8-hydroxy-5-deaza-5-carba-FAD 8-DHDC-FAD |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B25339.png)

![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)

![7-methylidene-1,4-dioxaspiro[4.5]decane](/img/structure/B25346.png)

![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)